1-Propoxy-1H-benzo[d]imidazole
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Overview
Description
1-Propoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propoxy-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the reaction of 1H-benzo[d]imidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Propoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
1-Propoxy-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-Propoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
- 1-Methoxy-1H-benzo[d]imidazole
- 1-Ethoxy-1H-benzo[d]imidazole
- 1-Butoxy-1H-benzo[d]imidazole
Comparison: 1-Propoxy-1H-benzo[d]imidazole is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. The length and nature of the alkoxy group can influence the compound’s solubility, reactivity, and biological activity. For instance, the propoxy group may provide an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-propoxybenzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-2-7-13-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |
InChI Key |
VISCOEXJERMKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCON1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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